Home > Products > Screening Compounds P63481 > 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid -

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid

Catalog Number: EVT-5635229
CAS Number:
Molecular Formula: C23H24N2O7
Molecular Weight: 440.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612

Compound Description: SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride] is a non-peptide antagonist of the bradykinin (BK) B1 receptor. [] It exhibits high potency and selectivity for the B1 receptor over the B2 receptor, with reported Ki values in the nanomolar range. SSR240612 effectively inhibits various BK-induced responses, including inositol monophosphate formation, contractions in isolated tissues, and paw edema. Additionally, it demonstrates efficacy in reducing inflammation and pain in several in vivo models, including capsaicin-induced ear edema, tissue damage following ischemia-reperfusion injury, and neuropathic pain. [, ]

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This compound belongs to a series of 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones investigated for their polarized molecular-electronic structures and supramolecular aggregation patterns. [, ] It features a 1,3-benzodioxol-5-yl moiety substituted with an amino group at the 6-position, similar to the target compound. This compound forms intramolecular N-H…O hydrogen bonds and exhibits π-π stacking interactions between the 6-amino-1,3-benzodioxol-5-yl units. []

1-(6-Amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

Compound Description: Similar to the previous compound, this molecule also belongs to the 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-one series. [] It exhibits a dimethylamino group at the para position of the phenyl ring, while retaining the 6-amino-1,3-benzodioxol-5-yl unit. In its crystal structure, this compound forms a centrosymmetric hydrogen-bonded tetramer, contributing to its supramolecular arrangement. []

Hexahydrofuro[2,3-b]furan-3-yl-n-{3-[(1,3-benzodioxol-5-yl-sulfonyl)(isobutyl)amino]-1-benzyl-2-hydroxypropyl}carbamate

Compound Description: This compound represents a class of bis-tetrahydrofuranbenzodioxolyl sulfonamides reported as effective inhibitors of retrovirus proteases. [] These inhibitors are particularly relevant for their potential in treating retrovirus infections, including those resistant to existing drugs. []

3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

Compound Description: This compound incorporates a 1,3-benzodioxol-5-yl unit within a dihydrophenanthrene scaffold bearing amino and dicarbonitrile substituents. [] Structural analysis reveals significant deviations from planarity between the aromatic rings, and the amino group participates in hydrogen bonding interactions. []

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone

Compound Description: This compound features a 1,3-benzodioxol-5-yl unit linked to a quinolinone moiety through a propenone linker. [] Its structure exhibits electronic polarization and participates in N-H…O and C-H…O hydrogen bonding, leading to the formation of chains and sheets within its crystal lattice. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator drug used in cystic fibrosis (CF) treatment. [] It acts by enhancing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the G551D-CFTR mutation. [] While Ivacaftor effectively improves chloride channel activity for this mutation, it can interfere with the efficacy of certain corrector molecules designed to address the more common ΔF508 mutation. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound belongs to a class of investigational CFTR correctors designed to address the trafficking defect associated with the ΔF508 mutation in CF. []

Relevance: This corrector, along with VX-661, has shown reduced efficacy when co-administered with the potentiator Ivacaftor. [] The structural similarity to N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine lies in the presence of the 1,3-benzodioxol-5-yl group, albeit with a difluoro substitution on the benzodioxole ring. The distinct structural features, including the cyclopropylcarboxamide linker, the methylpyridine ring, and the benzoic acid moiety, differentiate it from the target compound, suggesting different pharmacological targets.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropane-1-carboxamide (VX-661)

Compound Description: VX-661 is another investigational CFTR corrector being evaluated for its potential in improving the processing and trafficking of ΔF508-CFTR. [] Similar to the previous corrector, VX-661's efficacy is also hampered by co-administration with Ivacaftor. []

3-amino-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5,6-bis(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This picolinamide derivative has been identified by Novartis as a potential CFTR modulator exhibiting nanomolar potency in cellular assays. [] It forms the basis for a series of compounds with promising activity in correcting ΔF508-CFTR trafficking and restoring chloride channel function. []

7-aryl-2-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-[(4-methylphenyl)amino]-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-8-carbonitriles

Compound Description: This compound class represents thiazolo[3,2-a]pyridines synthesized via an unusual Mannich-type cyclization reaction. [] The synthesis involves reacting N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with 3-(1,3-benzodioxol-5-yl)-2-methylpropanal (ocean propanal) and p-toluidine. []

N-[2-[[(3S,4S)-1-E4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide (INCB3344)

Compound Description: INCB3344 is a selective antagonist of the CCR2 receptor, known to be involved in chronic pain facilitation. [, ] Studies have shown its efficacy in reversing neuropathic pain-associated changes in the dorsal horn spinal cord, including the upregulation of proinflammatory markers and activation of the ERK1/2 pathway. [, ] INCB3344 effectively blocks the potentiation of Nav1.8 sodium channel currents by CCL2, a chemokine implicated in chronic pain. []

4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable type 1 CFTR corrector developed by AbbVie-Galapagos. [] It demonstrates substantial improvements over existing type 1 correctors, including enhanced potency and a more favorable drug-drug interaction profile compared to Lumacaftor (VX-809). [] ABBV-2222/GLPG2222 exhibits potent in vitro functional activity in primary patient cells expressing F508del/F508del CFTR with an EC50 value below 10 nM. []

(+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexane carboxamide dihydrochloride

Compound Description: This compound is used in a specific stage of a method for preparing pancreatic hormone-producing cells from human induced pluripotent stem (iPS) cells. [] This method, aiming to develop a cell-based therapy for diabetes mellitus, involves culturing iPS cells in a serum-free medium containing this compound. []

6-[[2-[[4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]nicotinonitryl

Compound Description: This compound, along with (2'Z,3'E)-6-brominedirubin-3'-oxime, is used in a specific stage of a method for preparing pancreatic hormone-producing cells from human iPS cells. [] This method, aiming to develop a cell-based therapy for diabetes mellitus, involves culturing iPS cells in a serum-free medium containing this compound. []

(2'Z,3'E)-6-brominedirubin-3'-oxime

Compound Description: This compound, along with 6-[[2-[[4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]nicotinonitryl, is used in a specific stage of a method for preparing pancreatic hormone-producing cells from human iPS cells. [] This method, aiming to develop a cell-based therapy for diabetes mellitus, involves culturing iPS cells in a serum-free medium containing this compound. []

4-[4-(1,3-benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide

Compound Description: This compound is used in a specific stage of a method for preparing pancreatic hormone-producing cells from human iPS cells. [] This method, aiming to develop a cell-based therapy for diabetes mellitus, involves culturing iPS cells in a serum-free medium containing this compound. []

5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1hydroxyethyl]-2-methoxybenzamide

Compound Description: This compound is a phenolic O-methyl analogue of Medroxalol and was found to have enhanced beta-adrenergic blocking activity. []

2-hydroxy-5-[1-hydroxy-2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]benzamide

Compound Description: This compound is an analogue of Medroxalol in which the aralkylamine side chain was modified. [] It showed an interesting pharmacologic profile of potential therapeutic usefulness. []

Properties

Product Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C23H24N2O7/c1-13(2)20(23(28)29)25-22(27)16(10-14-8-9-18-19(11-14)32-12-31-18)24-21(26)15-6-4-5-7-17(15)30-3/h4-11,13,20H,12H2,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b16-10+

InChI Key

LHNITOAQHCMUBV-MHWRWJLKSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3OC

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.